2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile
Overview
Description
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes
Mechanism of Action
Target of Action
It is noted that similar compounds have been evaluated for their antiproliferative activities against various cancer cell lines .
Mode of Action
Related compounds have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .
Biochemical Pathways
It is known that compounds that inhibit tubulin polymerization affect the microtubule dynamics, disrupting cell division and leading to cell death .
Result of Action
Similar compounds have shown effective activities towards various tumor cell lines .
Action Environment
It is generally known that factors such as temperature, ph, and light can affect the stability and activity of chemical compounds .
Biochemical Analysis
Biochemical Properties
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species . This inhibition can reduce oxidative stress and inflammation. Additionally, this compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and other mediators. Furthermore, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific receptors and enzymes, leading to changes in their activity. For instance, it has been shown to bind to the active site of myeloperoxidase, inhibiting its chlorinating activity . This binding prevents the formation of hypochlorous acid, a potent oxidant, thereby reducing oxidative damage. Additionally, this compound can modulate gene expression by interacting with transcription factors such as NF-κB . These interactions result in the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory and antioxidant effects . The compound’s efficacy may decrease over extended periods due to potential metabolic adaptations in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative demethylation and hydroxylation, resulting in the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound highlight its potential interactions with other drugs and endogenous compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is crucial for the compound’s biological activity, as it allows for targeted interactions with key cellular components.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is predominantly localized in the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and stress responses . Additionally, this compound may undergo post-translational modifications, such as phosphorylation and acetylation, which can influence its localization and activity . These modifications can serve as signals for the compound’s transport to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to enhance reaction rates and selectivity, while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 5-Methoxy-2-methyl-3-indoleacetic acid
- 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid
- 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
Comparison: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile is unique due to its acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to similar compounds with carboxylic acid or acetic acid groups. This difference can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8/h3-4,7,14H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMHBEZHHXYWLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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